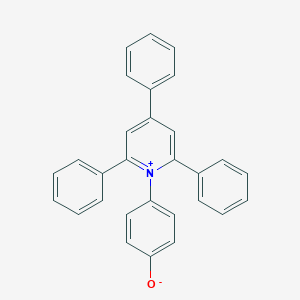
Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt, commonly known as PHTP, is a pyridinium-based compound that has gained significant attention in the scientific community due to its diverse biological activities. PHTP has been synthesized using various methods and has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of PHTP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. PHTP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. PHTP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
PHTP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. PHTP has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PHTP has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for research on PHTP. These include the development of new synthesis methods, the investigation of its potential applications in various diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and toxicity of PHTP.
Métodos De Síntesis
PHTP can be synthesized using various methods, including the reaction of 4-hydroxybenzaldehyde with triphenylphosphine and pyridine in dichloromethane. The product is then purified using column chromatography to obtain a pure form of PHTP. Other methods of synthesis include the reaction of 4-hydroxybenzaldehyde with triphenylphosphine and pyridinium hydrochloride in ethanol.
Aplicaciones Científicas De Investigación
PHTP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. PHTP has been used in the development of various drugs and therapies, including cancer treatment and neuroprotection.
Propiedades
Número CAS |
17658-06-9 |
|---|---|
Nombre del producto |
Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt |
Fórmula molecular |
C29H21NO |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate |
InChI |
InChI=1S/C29H21NO/c31-27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24/h1-21H |
Clave InChI |
XYKMESYITRVGTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5 |
Otros números CAS |
17658-06-9 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



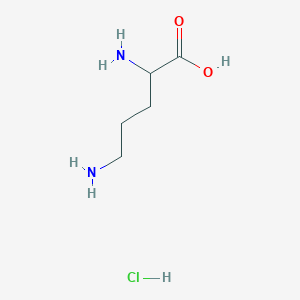
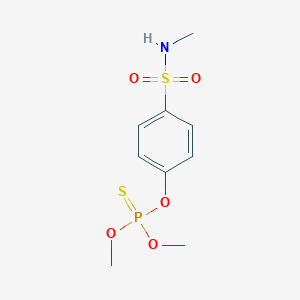
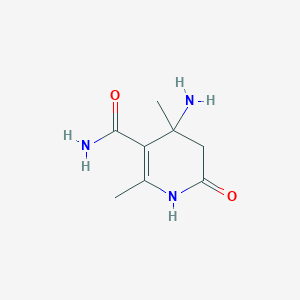

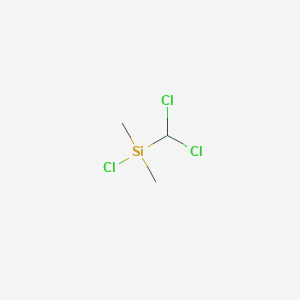
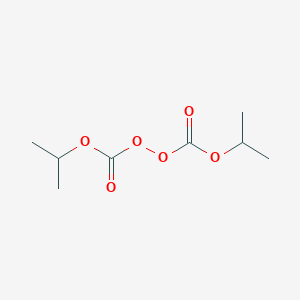
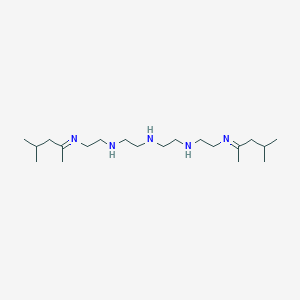
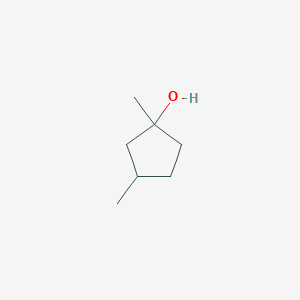
![Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide](/img/structure/B94076.png)
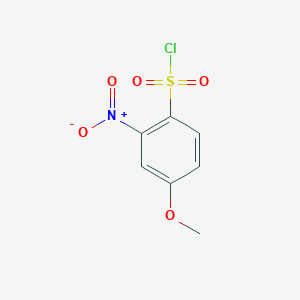
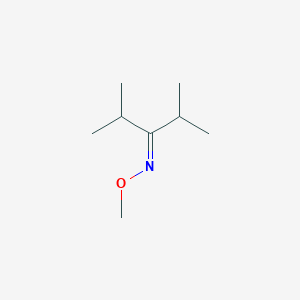
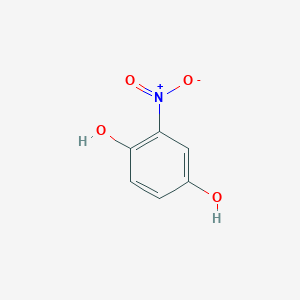
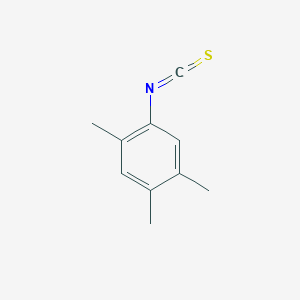
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)